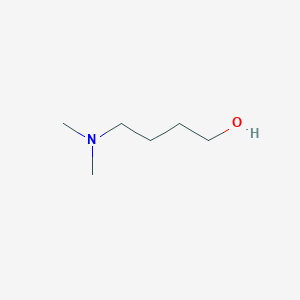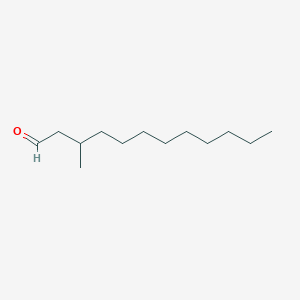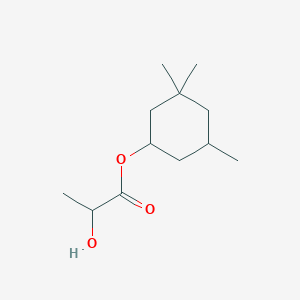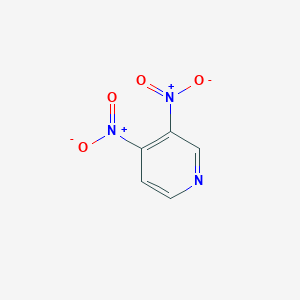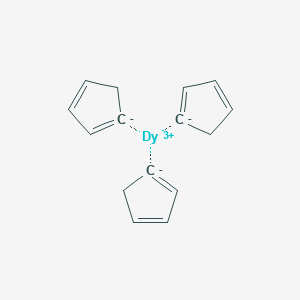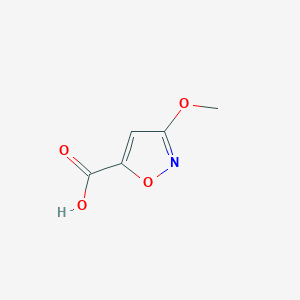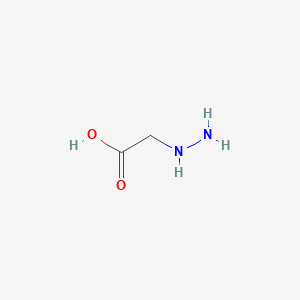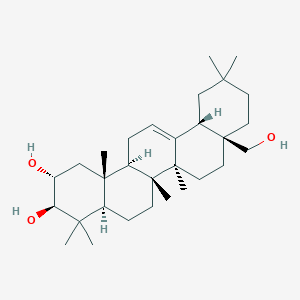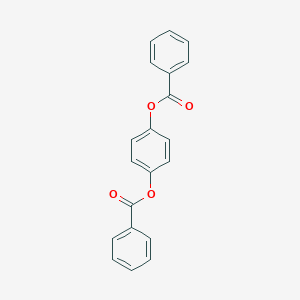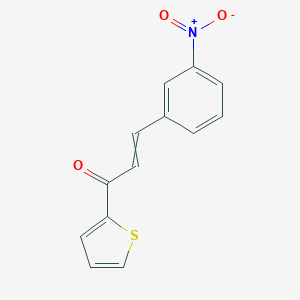
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as NITPP, is a chemical compound that has been widely studied for its potential applications in scientific research. NITPP has a unique chemical structure that makes it a promising candidate for use in a variety of fields, including biochemistry, pharmacology, and materials science.
Mécanisme D'action
The mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes by binding to their active sites. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, such as the dopamine D3 receptor.
Effets Biochimiques Et Physiologiques
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, which can have downstream effects on cellular processes. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential to interact with specific receptors in the body, which can lead to changes in neurotransmitter release and other physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has several advantages and limitations for use in lab experiments. One advantage is its unique chemical structure, which makes it a useful tool for studying enzyme function and receptor interactions. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to have low toxicity in cell culture experiments, making it a relatively safe compound to work with. However, one limitation of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is its potential as a drug candidate, particularly for the treatment of neurological disorders such as Parkinson's disease. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential use in materials science, and further research in this area could lead to the development of new technologies and devices. Finally, more research is needed to fully understand the mechanism of action of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one and its potential applications in a variety of scientific fields.
Méthodes De Synthèse
The synthesis of 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one can be achieved through a multi-step process involving the reaction of 3-nitrobenzaldehyde with thiophene-2-carbaldehyde, followed by a condensation reaction with propargyl bromide. The resulting product is then purified through column chromatography to obtain pure 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one.
Applications De Recherche Scientifique
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential applications in a variety of scientific fields. In biochemistry, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been shown to inhibit the activity of certain enzymes, making it a useful tool for studying enzyme function. In pharmacology, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been investigated for its potential as a drug candidate due to its ability to interact with specific receptors in the body. Additionally, 3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one has been studied for its potential use in materials science, as it has been shown to have unique optical and electronic properties.
Propriétés
Numéro CAS |
13982-55-3 |
|---|---|
Nom du produit |
3-(3-Nitrophenyl)-1-(thiophen-2-yl)prop-2-en-1-one |
Formule moléculaire |
C13H9NO3S |
Poids moléculaire |
259.28 g/mol |
Nom IUPAC |
3-(3-nitrophenyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C13H9NO3S/c15-12(13-5-2-8-18-13)7-6-10-3-1-4-11(9-10)14(16)17/h1-9H |
Clé InChI |
YNTQJIBSFGNMIH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=CS2 |
Synonymes |
1-(2-THIENYL)-3-(3-NITROPHENYL)-2-PROPEN-1-ONE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



